2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- A 4-chlorophenyl group at position 3 of the pyrimidinone ring, contributing electron-withdrawing effects.
- A sulfanyl (-S-) bridge at position 2, linked to an acetamide moiety.
- An N-(4-fluorophenyl) substituent on the acetamide group, introducing a fluorine atom para to the amide linkage.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3O2S2/c21-12-1-7-15(8-2-12)25-19(27)18-16(9-10-28-18)24-20(25)29-11-17(26)23-14-5-3-13(22)4-6-14/h1-10H,11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLPRQUAUPUUPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Acetamide Group
- N-(4-Methylphenyl) analog (): Replacing the 4-fluorophenyl with a 4-methylphenyl group increases electron-donating capacity. The compound (ZINC2719985) shares the thieno[3,2-d]pyrimidinone core and 4-chlorophenyl group but differs in acetamide substitution .
- N-(2-Isopropylphenyl) analog (): Incorporation of a bulky isopropyl group ortho to the acetamide introduces steric hindrance, which may reduce binding affinity but improve metabolic stability. The fused cyclopenta ring in this analog increases molecular rigidity and lipophilicity .
Core Modifications
- Pyrimidine Derivatives (): Compounds like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide feature a simpler pyrimidine core without the fused thiophene.
- Chromenone-Containing Analogs (): Example 83 in includes a chromenone (benzopyran-4-one) core instead of thienopyrimidinone. The chromenone system provides a planar aromatic surface for π-π interactions, while fluorine substituents enhance electronegativity .
Data Table: Key Structural and Functional Comparisons
Research Implications
- Structure-Activity Relationships (SAR) : The 4-fluorophenyl group in the target compound may improve target selectivity compared to methyl or methoxy substituents () due to its electronegativity .
- Crystallographic Insights : Analogous compounds in exhibit stable sulfanyl-acetamide conformations, suggesting similar hydrogen-bonding patterns in the target compound .
- Synthetic Scalability : High-yield coupling methods () support scalable production of derivatives for pharmacological screening .
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